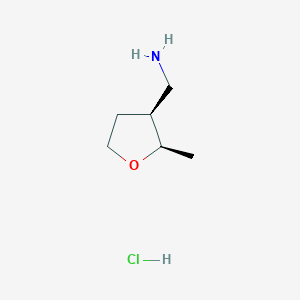![molecular formula C19H20N4O3S B2700898 N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-64-9](/img/structure/B2700898.png)
N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, also known as CTIM, is a compound that belongs to the imidazo[2,1-b][1,3]thiazole family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing novel imidazo[2,1-b][1,3]thiazole derivatives and exploring their structures through various chemical reactions and analytical techniques. For instance, a study by Wang et al. (1997) discusses a new route to the antitumor drug temozolomide, highlighting the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates to yield N-substituted 1-carbamoylimidazoles, which can be cyclised to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide (Wang et al., 1997).
Antimicrobial and Antifungal Activity
Several studies have evaluated the antimicrobial and antifungal activities of imidazo[2,1-b][1,3]thiazole derivatives. For example, Wróbel et al. (2015) synthesized novel imidazoline derivatives and found that one compound showed moderate activity against several clinical strains of Candida albicans, with its mode of action being similar to that of fluconazole (Wróbel et al., 2015). Another study by Dhiman et al. (2015) presented the synthesis and biological evaluation of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives, showing significant antibacterial and antifungal activity (Dhiman et al., 2015).
Immunological Effects
Research has also explored the immunological effects of imidazo[2,1-b]thiazole derivatives. Harraga et al. (1994) studied about 40 substituted imidazo[2,1-b]thiazoles for their in vitro immunological effect on human T trypsinized lymphocytes by the CD2 receptor, indicating a potential for these compounds in modulating immune responses (Harraga et al., 1994).
Anticancer and Antitubercular Potential
Some derivatives have been investigated for their potential anticancer and antitubercular activities. Patel et al. (2017) synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antitubercular activity, identifying compounds with significant inhibitory activity against Mycobacterium tuberculosis (Patel et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Similar compounds have been found to have antimycobacterial properties .
Mode of Action
The exact mode of action of This compound It’s known that similar compounds interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial, antifungal, and antitumor properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been designed with in silico admet prediction, which helps to predict these properties .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The stability of similar compounds in various environments is an important consideration in their design .
Propiedades
IUPAC Name |
N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-17(18(24)20-14-7-3-2-4-8-14)27-19-21-16(11-22(12)19)13-6-5-9-15(10-13)23(25)26/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCGNRPSGDIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2700817.png)
![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)







![3,5-Dimethyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2700832.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)
![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)